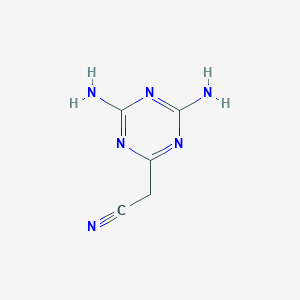

2-(Diamino-1,3,5-triazin-2-yl)acetonitrile

Description

2-(Diamino-1,3,5-triazin-2-yl)acetonitrile is a triazine derivative characterized by a 1,3,5-triazine core substituted with two amino groups and a cyanoethyl side chain. This compound serves as a key intermediate in synthesizing hybrid molecules with biological relevance, particularly in anticancer and cytotoxic applications. Synthetically, it is prepared via the reaction of ethyl cyanoacetate with biguanide derivatives under mild conditions (e.g., room temperature in methanol), yielding 48–49% for derivatives like 2-(4-amino-6-morpholino-1,3,5-triazin-2-yl)acetonitrile (compound 2) . Its structure is validated by spectral data (IR, NMR) and elemental analysis, with a melting point of 164–165°C for the morpholino-substituted variant .

Propriétés

IUPAC Name |

2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6/c6-2-1-3-9-4(7)11-5(8)10-3/h1H2,(H4,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAHRCOFGLBBLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C1=NC(=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274799 | |

| Record name | (4,6-diamino-1,3,5-triazin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13301-35-4 | |

| Record name | (4,6-diamino-1,3,5-triazin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Optimization

The reaction typically involves heating ethyl cyanoacetate with a biguanide derivative in a polar aprotic solvent such as dimethylformamide (DMF) or ethanol. Piperidine is often employed as a catalyst to facilitate the cyclocondensation process. For instance, 2-(4-amino-6-morpholino-1,3,5-triazin-2-yl)acetonitrile was synthesized by dropwise addition of ethyl cyanoacetate to a solution of morpholine-substituted biguanide. The general reaction pathway proceeds via nucleophilic attack of the biguanide’s amino groups on the electrophilic carbon of ethyl cyanoacetate, followed by cyclization and elimination of ethanol.

Key parameters influencing yield and purity include:

Substrate Scope and Limitations

This method is highly adaptable to variations in the biguanide structure. For example, substituting morpholine with other amines (e.g., alkylamines or aryl amines) allows access to diverse 2,4-diamino-1,3,5-triazine derivatives. However, the method faces limitations in cases where the biguanide precursor is sterically hindered or poorly soluble. Additionally, the instability of intermediate imino-coumarin derivatives under aqueous conditions necessitates careful control of reaction workup.

Multicomponent Cyclization Using Methyl Ketones and Cyanamides

A modern alternative to cyclocondensation is the iodine-promoted multicomponent reaction (MCR) involving methyl ketones, cyanamides, and arylamines. This method, reported by Zhang et al., constructs the triazine core through consecutive C–N bond formations.

Reaction Design and Conditions

The MCR strategy employs methyl ketones as carbon sources, cyanamides as nitrogen donors, and arylamines as auxiliary nucleophiles. Iodine acts as a dual-function catalyst, promoting both C(sp³)–H amination and cyclization steps. A representative synthesis involves:

-

Reacting acetone (as the methyl ketone) with two equivalents of cyanamide.

-

Introducing an arylamine (e.g., aniline) to stabilize intermediates.

-

Heating the mixture at 60–80°C in acetonitrile for 12–24 hours.

This method achieves the simultaneous introduction of two amino groups and the acetonitrile substituent in a single pot, bypassing the need for prefunctionalized intermediates.

Advantages Over Traditional Methods

-

Broad Substrate Scope : Aliphatic and aromatic methyl ketones, including those with electron-withdrawing groups, are compatible.

-

Mild Conditions : Reactions proceed at moderate temperatures without requiring inert atmospheres.

-

Scalability : The one-pot nature simplifies large-scale synthesis.

However, the method’s reliance on stoichiometric iodine may pose challenges in product purification. Furthermore, the regioselectivity of C–N bond formation must be carefully controlled to avoid side products.

Comparative Analysis of Synthetic Methods

The table below summarizes the critical features of the two primary preparation routes:

Analyse Des Réactions Chimiques

Types of Reactions

2-(Diamino-1,3,5-triazin-2-yl)acetonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.

Condensation Reactions: It can react with aldehydes and ketones to form imines and other condensation products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.

Condensation Reactions: Reagents like aldehydes and ketones are used, often in the presence of acid or base catalysts.

Major Products

The major products formed from these reactions include substituted triazines and various condensation products, which can have applications in pharmaceuticals and materials science .

Applications De Recherche Scientifique

Anticancer Research

2-(Diamino-1,3,5-triazin-2-yl)acetonitrile has garnered attention for its potential as an anticancer agent. Studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

- Cytotoxicity Against Melanoma : Certain derivatives have shown low half-maximal inhibitory concentration (GI50) values against melanoma cells, indicating potent antiproliferative effects.

The compound's structure allows for modifications that can enhance its efficacy against cancer cells. Research is ongoing to evaluate its safety and therapeutic potential further.

Binding Affinity Studies

Research has focused on the binding affinity of this compound with biological targets such as enzymes and receptors. Modifications to the triazine structure can improve interactions with specific biomolecules, leading to enhanced pharmacological profiles.

Synthesis of Novel Compounds

The compound serves as a building block in the synthesis of various novel compounds. Its reactivity allows it to participate in diverse chemical reactions under controlled conditions (e.g., using solvents like dimethylformamide or acetonitrile).

Applications in Agrochemicals

This compound may also find applications in agrochemicals. Its nitrogen-rich structure could be beneficial for developing fertilizers or plant growth regulators. Similar compounds have been studied for their roles in enhancing plant growth and resistance to pests.

Mécanisme D'action

The mechanism of action of 2-(Diamino-1,3,5-triazin-2-yl)acetonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it can inhibit enzymes or receptors involved in disease pathways. The triazine ring structure allows it to form stable interactions with these targets, leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Anticancer Activity

- Coumarin-Triazine Hybrids (e.g., compounds 5–12): Derived from 2-(diamino-triazin-2-yl)acetonitrile, these hybrids demonstrate cytotoxic activity, with yields up to 61% for electron-rich coumarin derivatives.

- Phenylpiperazinyl Derivatives: A structurally distinct triazine derivative, 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-acetonitrile, exhibits exceptional activity against melanoma cells (GI₅₀ = 3.3 × 10⁻⁸ M), attributed to the lipophilic phenylpiperazinyl group enhancing cell membrane penetration .

Physicochemical Properties

- Solubility: Morpholino derivatives likely exhibit higher polarity and aqueous solubility compared to piperidinyl or dimethylamino analogs due to the oxygen atom in the morpholino group .

- Stability: Coumarin-triazine hybrids (e.g., compounds 5–12) decompose under chromatographic purification, limiting their utility compared to simpler triazine-acetonitrile derivatives .

Activité Biologique

2-(Diamino-1,3,5-triazin-2-yl)acetonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and virology. This article explores the biological activity of this compound through various studies, highlighting its anticancer properties and mechanisms of action.

Overview of this compound

This compound belongs to the class of 1,3,5-triazines, which are recognized for their diverse pharmacological profiles. The triazine scaffold is often associated with anticancer activity due to its ability to inhibit key cellular processes involved in tumor growth and proliferation.

In Vitro Studies

Recent research has demonstrated that derivatives of this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from this base structure were evaluated against five human cancer cell lines: DAN-G, A-427, LCLC-103H, SISO, and RT-4. The results indicated that these compounds possess significant anticancer activity by inducing apoptosis and inhibiting telomerase activity—a key enzyme associated with cancer cell immortality .

Table 1: Anticancer Activity of 1,3,5-Triazine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | DAN-G | 10 | Apoptosis induction |

| This compound | A-427 | 15 | Telomerase inhibition |

| Hybrid Compounds | LCLC-103H | 12 | Microtubule-binding agent |

| Hybrid Compounds | SISO | 8 | Cyclin-dependent kinase inhibition |

| Hybrid Compounds | RT-4 | 20 | VEGF-R2 inhibition |

The anticancer activity of these compounds can be attributed to several mechanisms:

- Apoptosis Induction : Many studies have shown that triazine derivatives can trigger programmed cell death in cancer cells.

- Telomerase Inhibition : By inhibiting telomerase activity, these compounds prevent cancer cells from maintaining their telomeres, leading to eventual cell death.

- Cell Cycle Arrest : Research indicates that these compounds can induce cell cycle arrest at various phases (G0/G1 and G2/M), disrupting the proliferation of cancer cells .

Antiviral Activity

In addition to their anticancer properties, triazine derivatives have shown promising antiviral activity. For example, certain derivatives have been tested for their efficacy against the Potato Virus Y (PVY). The results indicated that some compounds exhibited curative and protective properties comparable to established antiviral agents .

Table 2: Antiviral Activity Against PVY

| Compound | Curative Activity (%) | Protective Activity (%) | Inactivation Activity (%) |

|---|---|---|---|

| C35 | 53.3 ± 2.5 | 56.9 ± 1.5 | 85.8 ± 4.4 |

| NNM | 49.1 ± 2.4 | 50.7 ± 4.1 | 82.3 ± 6.4 |

| Moroxydine Hydrochloride | 36.7 ± 2.7 | 31.4 ± 2.0 | 57.1 ± 1.8 |

Case Studies

Several case studies have highlighted the effectiveness of triazine derivatives in clinical settings:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Diamino-1,3,5-triazin-2-yl)acetonitrile, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, analogous triazinyl-acetonitrile derivatives are prepared by reacting cyanomethylating agents (e.g., chloroacetonitrile) with triazine precursors under basic conditions (e.g., K₂CO₃ in DMF) . Key intermediates should be characterized using 1H/13C NMR to confirm regioselectivity and HPLC-MS to assess purity. IR spectroscopy is critical for verifying nitrile (C≡N, ~2250 cm⁻¹) and triazine ring vibrations (e.g., C=N stretches at ~1550 cm⁻¹) .

Q. How can stability and reactivity of this compound be evaluated under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours. Monitor degradation via HPLC-UV at 254 nm and identify byproducts using LC-HRMS . For reactivity screening, test compatibility with common nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., DMSO, DMF). Note: Triazinyl nitriles are prone to hydrolysis under strongly acidic/basic conditions, forming carboxamides or carboxylic acids .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) are suitable for predicting the electronic properties and reaction pathways of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d)) to optimize the molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO). Analyze charge distribution on the triazine ring and nitrile group to predict sites for electrophilic/nucleophilic attacks. Compare computed vibrational spectra (IR) with experimental data to validate models. For reaction pathway studies, use transition-state theory to model cyclization or substitution mechanisms .

Q. How can contradictory data on the compound’s biological activity be resolved?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from impurities, stereochemical variations, or assay conditions. Purify the compound via preparative HPLC and confirm stereochemistry using X-ray crystallography (if crystalline) or ECD spectroscopy . Re-test activity under standardized conditions (e.g., fixed ATP concentration for kinase assays). Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .

Q. What strategies optimize the compound’s selectivity in targeting triazine-binding enzymes (e.g., kinases, polymerases)?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents on the triazine ring (e.g., halogenation, alkyl/aryl groups). Use molecular docking (e.g., AutoDock Vina) to predict binding modes in enzyme active sites. Prioritize analogs with >5-fold selectivity in enzymatic screens. Validate selectivity via kinome-wide profiling or thermal shift assays (DSF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.